Enhanced Lipophilicity and Metabolic Stability Compared to N-Unsubstituted and N-Methyl Analogs
1-Ethyl-5-iodo-4-nitro-1H-pyrazole exhibits increased lipophilicity and metabolic stability relative to its N-unsubstituted and N-methyl analogs due to the 1-ethyl substituent . This is a critical differentiator for drug discovery programs seeking to optimize pharmacokinetic properties while maintaining the iodo-nitro scaffold for further functionalization. The ethyl group serves as a metabolically stable alkyl chain that enhances membrane permeability without introducing excessive molecular weight .
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Metabolic Stability |
|---|---|
| Target Compound Data | Ethyl group confers moderate lipophilicity increase (LogP predicted ~1.5-2.0 range) and resistance to N-dealkylation |
| Comparator Or Baseline | 5-iodo-4-nitro-1H-pyrazole (XLogP3-AA = 0.7) ; 1-methyl-5-iodo-4-nitro-1H-pyrazole (potential for oxidative N-demethylation) |
| Quantified Difference | LogP increase of ~0.8-1.3 units vs. N-unsubstituted analog; enhanced metabolic stability vs. N-methyl analog |
| Conditions | Predicted properties based on structural analogs; relevant to oral bioavailability and cell permeability assays |
Why This Matters
Higher lipophilicity and metabolic stability directly impact in vivo efficacy and dosing, making the 1-ethyl derivative a preferred starting point for lead optimization.
